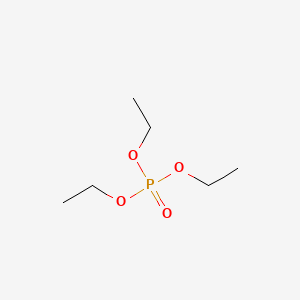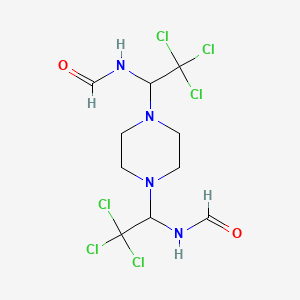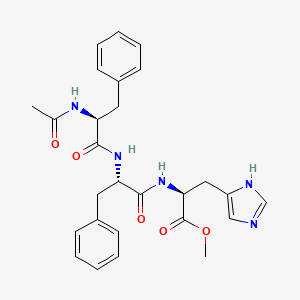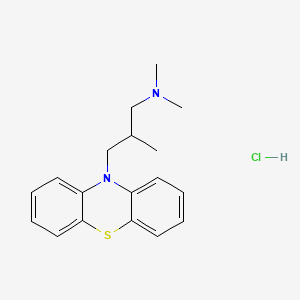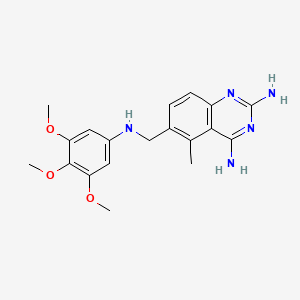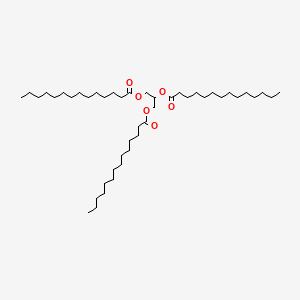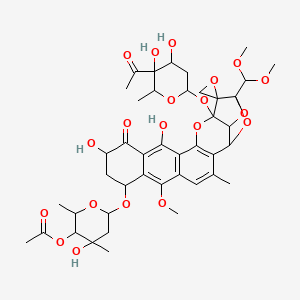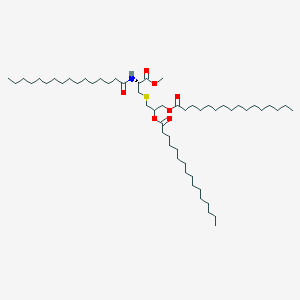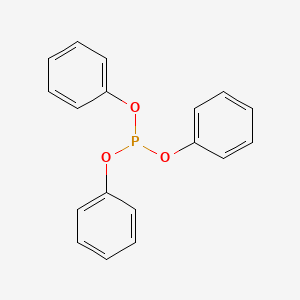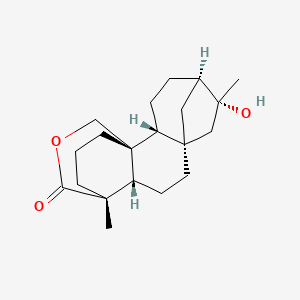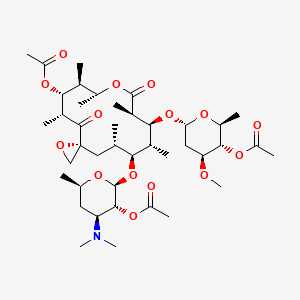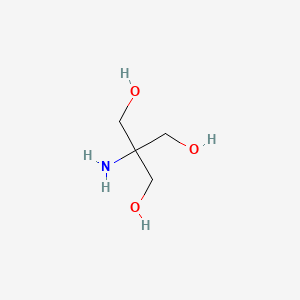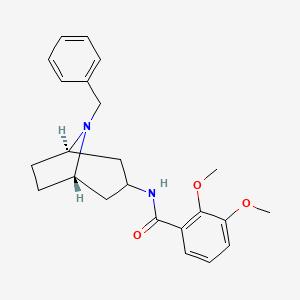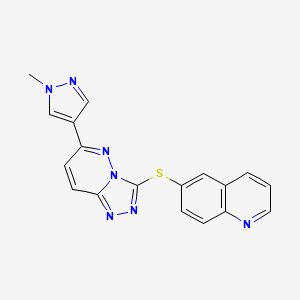
SGX-523
Vue d'ensemble
Description
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo . It has been linked to kidney, gastric, and lung cancers . This compound potently inhibited MET with an IC 50 of 4 nmol/L and is >1,000-fold selective versus other protein kinases .
Molecular Structure Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . Crystallographic study revealed that this compound stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases .Chemical Reactions Analysis
This compound is metabolized by aldehyde oxidase (AO) to generate a quinolinone derivative, resulting in species-specific renal toxicity due to the crystallization of the quinolinone metabolite .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . More specific physical and chemical properties are not available in the retrieved resources.In Vivo
In vivo studies have been conducted using Sgx-523 to study its pharmacokinetics, pharmacodynamics, and biological activity. These studies have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. The compound is then metabolized by the liver and excreted in the urine. This compound has also been shown to inhibit this compound activity in vivo, thereby demonstrating its potential as an effective therapeutic agent for the treatment of diseases associated with this compound activity.
In Vitro
In vitro studies have been conducted using Sgx-523 to study its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. These studies have shown that this compound is a potent and selective inhibitor of this compound, with IC50 values of 0.3-3.0 μM. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, this compound has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug.
Mécanisme D'action
Target of Action
SGX-523 is a selective inhibitor of the receptor tyrosine kinase MET . The MET receptor tyrosine kinase, also known as the Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cellular growth, survival, and migration . It has been implicated in the development and progression of various types of cancers, including kidney, gastric, and lung cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively binding to the MET receptor and preventing its activation . It inhibits MET autophosphorylation and signaling, thereby disrupting the MET signaling pathway . Additionally, this compound activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET by this compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of MEK, MAPK, and AKT in brain cancer cell lines . This leads to a disruption in cell proliferation, cell cycle progression, cell migration, and cell invasion .
Result of Action
This compound has demonstrated potent anti-tumor activity in various cancer models. It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, this compound has been shown to inhibit the growth of tumor xenografts derived from human glioblastoma, lung, and gastric cancers .
Activité Biologique
Sgx-523 has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug. In addition, the compound has been shown to inhibit the growth of other cell types, such as fibroblasts and endothelial cells. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of this compound, leading to the accumulation of cell cycle inhibitors, such as p21 and p27. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis. In addition, the compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sgx-523 in lab experiments is its high selectivity and potency for this compound inhibition. The compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, the compound has been shown to be rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. One of the limitations of using this compound in lab experiments is that it is a small molecule inhibitor, which means that it is not as stable as larger molecules and is more likely to be degraded by enzymes or other metabolic processes.
Orientations Futures
There are several potential future directions for research on Sgx-523. These include further studies to assess the compound’s pharmacokinetics, pharmacodynamics, and biological activity in vivo; further studies to assess the compound’s mechanism of action, biochemical and physiological effects, and pharmacodynamics in vitro; and further studies to assess the compound’s potential as an anti-cancer drug. In addition, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Finally, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other conditions, such as inflammation and metabolic disorders.
Applications De Recherche Scientifique
Thérapies anticancéreuses
SGX-523 est devenu une cible importante pour le développement de nouvelles thérapies anticancéreuses . Il a été associé à divers types de cancers, notamment les cancers du rein, de l'estomac et du poumon . Il a montré une activité antitumorale in vivo .
Inhibition de la tyrosine kinase réceptrice MET
This compound est un inhibiteur extrêmement sélectif et compétitif de l'ATP de la tyrosine kinase réceptrice MET . Il inhibe puissamment MET avec une CI50 de 4 nmol/L et est >1 000 fois plus sélectif par rapport aux >200 autres protéines kinases testées dans des dosages biochimiques .
Inhibition de la prolifération et de la migration cellulaires
This compound inhibe la signalisation, la prolifération et la migration cellulaires médiées par MET à des concentrations nanomolaires . Il n'a aucun effet sur la signalisation dépendante d'autres protéines kinases, y compris la RON étroitement apparentée, même à des concentrations micromolaires .
Traitement du glioblastome
This compound s'est avéré inhiber la croissance de tumeurs de glioblastome humaines dans un modèle murin . Il a également été démontré qu'il inhibait la croissance de xénogreffes de glioblastome humaines chez la souris .
Traitement des cancers du poumon et de l'estomac
This compound a été associé à l'inhibition dose-dépendante de la croissance de xénogreffes tumorales dérivées de cancers du poumon et de l'estomac humains . Il a montré une activité antitumorale puissante lorsqu'il était administré par voie orale dans un modèle de xénogreffe de cancer gastrique humain .
Inhibition des phénotypes cellulaires dépendants de HGF/MET
This compound inhibe puissamment les phénotypes cellulaires dépendants de HGF/MET et est capable d'inhiber la croissance et, dans certains cas, de provoquer la régression de divers xénogreffes tumorales chez la souris .
Inhibition de l'autophosphorylation de MET
This compound inhibe l'autophosphorylation de MET dans la lignée cellulaire de cancer gastrique GTL16 et la lignée cellulaire de carcinome pulmonaire humain A549 .
Traitement des cancers du cerveau humain
This compound s'est avéré prometteur dans le traitement des cancers du cerveau humain . Il a démontré une inhibition puissante de la croissance de xénogreffes de glioblastome humaines chez la souris .
Safety and Hazards
Propriétés
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

